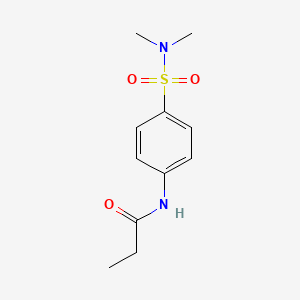METHANONE](/img/structure/B4035132.png)
[4-(4-FLUOROPHENYL)PIPERAZINO](2-PHENYLCYCLOPROPYL)METHANONE
Overview
Description
4-(4-Fluorophenyl)piperazinomethanone: is a complex organic compound with the molecular formula C20H21FN2O . This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a phenylcyclopropylmethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)piperazinomethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting a suitable diamine with a cyclizing agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Attachment of the Phenylcyclopropylmethanone Moiety: This step involves the reaction of the intermediate compound with a phenylcyclopropylmethanone derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various nucleophiles depending on the desired substitution product
Major Products Formed
Scientific Research Applications
4-(4-Fluorophenyl)piperazinomethanone: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)piperazinomethanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group and piperazine ring play crucial roles in its binding affinity and activity. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)piperazinomethanone: Similar in structure but with a different position of the fluorine atom.
4-(4-Fluorophenyl)-1-piperazinylmethanone: Another structural isomer with similar properties.
Uniqueness
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c21-16-6-8-17(9-7-16)22-10-12-23(13-11-22)20(24)19-14-18(19)15-4-2-1-3-5-15/h1-9,18-19H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFCDRISPJSGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3CC3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


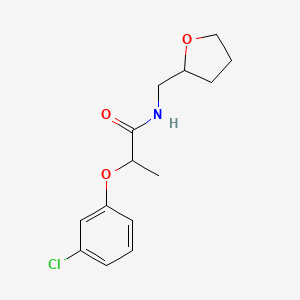

methanone](/img/structure/B4035079.png)
![4-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B4035087.png)
![2-(4-methoxyphenyl)-2-oxoethyl 2-[(4-bromophenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4035097.png)
![3-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B4035104.png)
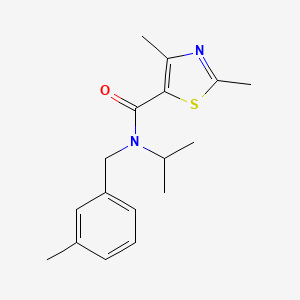
![N-[3-CARBAMOYL-4-(4-CHLOROPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE](/img/structure/B4035110.png)
![N-[1-(4-methoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide](/img/structure/B4035111.png)
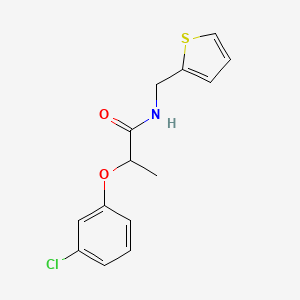
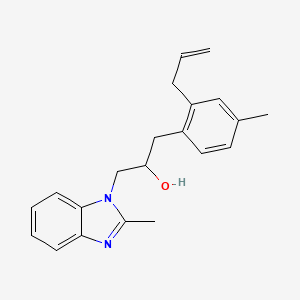
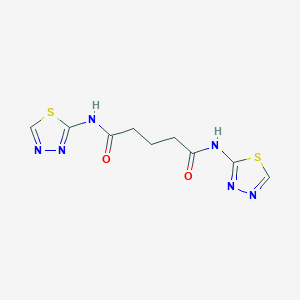
![4-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-1-BUTANONE](/img/structure/B4035131.png)
